molecular formula C18H22N2O3S B6663306 4-[[2-(1-Ethylindol-3-yl)acetyl]amino]thiane-4-carboxylic acid

4-[[2-(1-Ethylindol-3-yl)acetyl]amino]thiane-4-carboxylic acid

Cat. No.: B6663306
M. Wt: 346.4 g/mol
InChI Key: RJLQDIBVJNYULE-UHFFFAOYSA-N
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Description

4-[[2-(1-Ethylindol-3-yl)acetyl]amino]thiane-4-carboxylic acid is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-(1-Ethylindol-3-yl)acetyl]amino]thiane-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-[[2-(1-Ethylindol-3-yl)acetyl]amino]thiane-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[2-(1-Ethylindol-3-yl)acetyl]amino]thiane-4-carboxylic acid is unique due to the presence of the thiane ring and the specific acetylation pattern on the indole nucleus.

Properties

IUPAC Name

4-[[2-(1-ethylindol-3-yl)acetyl]amino]thiane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-2-20-12-13(14-5-3-4-6-15(14)20)11-16(21)19-18(17(22)23)7-9-24-10-8-18/h3-6,12H,2,7-11H2,1H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLQDIBVJNYULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)CC(=O)NC3(CCSCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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